molecular formula C7H13NS2 B1598332 2-Thiazoline, 2-butylthio- CAS No. 69390-14-3

2-Thiazoline, 2-butylthio-

Cat. No. B1598332
CAS RN: 69390-14-3
M. Wt: 175.3 g/mol
InChI Key: ATSNNLQPZFXLMD-UHFFFAOYSA-N
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Description

2-Thiazoline, 2-butylthio- is a heterocyclic compound with a thiazoline ring containing a butylthio (butyl sulfide) substituent. Thiazolines are important building blocks in organic synthesis and find applications in various areas of chemistry .


Synthesis Analysis

The synthetic methods for obtaining 2-Thiazoline, 2-butylthio- involve the reaction of an ethanolic solution of 2-acetyl-2-thiazoline with the hydrochloride salt of (2-thiazolin-2-yl) hydrazine in the presence of potassium acetate. Refluxing the reaction mixture for 2 hours yields the desired compound .

properties

IUPAC Name

2-butylsulfanyl-4,5-dihydro-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NS2/c1-2-3-5-9-7-8-4-6-10-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSNNLQPZFXLMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NCCS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219511
Record name 2-Thiazoline, 2-butylthio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiazoline, 2-butylthio-

CAS RN

69390-14-3
Record name 2-Thiazoline, 2-butylthio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069390143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Thiazoline, 2-butylthio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20219511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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